5-Bromomethyl-3-(2-nitrophenyl)isoxazole
Overview
Description
5-Bromomethyl-3-(2-nitrophenyl)isoxazole is a chemical compound with the molecular formula C10H7BrN2O3 . It has a wide range of applications in the field of scientific experiments.
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C10H7BrN2O3 .Chemical Reactions Analysis
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C10H7BrN2O3 and its molecular weight of 283.08 g/mol .Scientific Research Applications
Chemical Reactions and Synthesis
- 5-Bromomethyl-3-(2-nitrophenyl)isoxazole is involved in various chemical reactions and synthesis processes. Paradkar, Latham, and Krishnaswami (1993) explored its reaction with hydroxylamine, leading to the production of 5-(2-nitrophenyl)isoxazole as the only isolable product (Paradkar, Latham, & Krishnaswami, 1993).
Antimicrobial Activity
- Isoxazole derivatives, including those related to this compound, have shown promising antimicrobial properties. Dhaduk and Joshi (2022) synthesized a series of isoxazole derivatives and tested their antibacterial and antifungal activities, finding some compounds with significant effectiveness (Dhaduk & Joshi, 2022).
Mechanistic Insights and Synthesis Methods
- The study of isoxazole compounds, including those structurally similar to this compound, provides insights into the mechanisms of their formation and synthesis. For instance, Iwai and Nakamura (1966) examined the reaction of acetylenic compounds with hydroxylamine, yielding various isoxazole derivatives (Iwai & Nakamura, 1966).
Structural and Reaction Studies
- Studies on the structure and reactions of isoxazole compounds, like this compound, have been conducted to understand their chemical properties and potential applications. Sokolov, Egorova, and Yudintseva (1974) investigated the nitration of isoxazole derivatives, contributing to the knowledge of their structural characteristics (Sokolov, Egorova, & Yudintseva, 1974).
Pharmaceutical Applications
- Although not directly mentioning this compound, related studies on isoxazole compounds indicate potential pharmaceutical applications. Hassan et al. (2019) synthesized new isoxazole derivatives and evaluated their anti-hepatic cancer and antimicrobial activities, suggesting the broad applicability of such compounds in medicine (Hassan et al., 2019).
Future Directions
Properties
IUPAC Name |
5-(bromomethyl)-3-(2-nitrophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c11-6-7-5-9(12-16-7)8-3-1-2-4-10(8)13(14)15/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAKGFFFRRQIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701266074 | |
Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1231243-92-7 | |
Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701266074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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